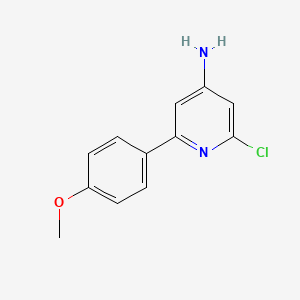2-Chloro-6-(4-methoxyphenyl)pyridin-4-amine
CAS No.:
Cat. No.: VC13561183
Molecular Formula: C12H11ClN2O
Molecular Weight: 234.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H11ClN2O |
|---|---|
| Molecular Weight | 234.68 g/mol |
| IUPAC Name | 2-chloro-6-(4-methoxyphenyl)pyridin-4-amine |
| Standard InChI | InChI=1S/C12H11ClN2O/c1-16-10-4-2-8(3-5-10)11-6-9(14)7-12(13)15-11/h2-7H,1H3,(H2,14,15) |
| Standard InChI Key | FNOFQHSBKYARPQ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC(=CC(=C2)N)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=CC(=C2)N)Cl |
Introduction
2-Chloro-6-(4-methoxyphenyl)pyridin-4-amine is a synthetic organic compound with potential applications in medicinal chemistry and material science. It belongs to the class of substituted pyridines, which are known for their versatile chemical properties and biological activities. The compound's structure features a pyridine ring substituted with a chlorine atom at position 2, an amine group at position 4, and a methoxyphenyl group at position 6.
Synthesis Pathways
The synthesis of 2-Chloro-6-(4-methoxyphenyl)pyridin-4-amine typically involves multi-step reactions starting from commercially available precursors:
-
Halogenation of Pyridine Derivatives:
-
Chlorination of a pyridine ring at position 2 using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
-
-
Amination at Position 4:
-
Introduction of an amine group via nucleophilic substitution or reductive amination.
-
-
Substitution with Methoxyphenyl Group:
-
Coupling of the pyridine intermediate with a methoxyphenyl derivative using Suzuki coupling or Ullmann-type reactions.
-
These steps are often optimized to ensure high yield and purity of the final compound.
Applications in Medicinal Chemistry
Substituted pyridines, including compounds like 2-Chloro-6-(4-methoxyphenyl)pyridin-4-amine, are widely studied for their pharmacological properties:
-
Potential as Kinase Inhibitors:
-
The compound's structure suggests it may act as a kinase inhibitor, targeting enzymes involved in cancer progression or inflammatory diseases.
-
-
Antimicrobial Activity:
-
Similar derivatives have demonstrated antibacterial and antifungal properties, making this compound a candidate for further investigation.
-
-
Drug Design Framework:
-
The functional groups on the pyridine ring provide flexibility for designing derivatives with enhanced bioactivity.
-
Analytical Characterization
To confirm the identity and purity of 2-Chloro-6-(4-methoxyphenyl)pyridin-4-amine, various analytical techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts corresponding to protons and carbons in the molecule. |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Detects functional groups such as amine (-NH2) and methoxy (-OCH3). |
| X-ray Crystallography | Determines the three-dimensional structure if crystallized successfully. |
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies:
-
Modifications to the methoxyphenyl or amine groups could improve biological activity against specific targets.
-
-
Pharmacokinetics and Toxicology:
-
Evaluating absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
-
-
Material Science Applications:
-
Exploring its use in organic electronics or as a ligand in coordination chemistry.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume